1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

AMPK inhibition Kinase selectivity Structure-activity relationship

The compound 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine (CAS 890628-46-3) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold extensively explored for kinase inhibition, particularly against targets such as AMP-activated protein kinase (AMPK) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Its substitution pattern—a phenyl group at position 3, an isopropyl group at position 5, and a piperidine ring at position 7—differs significantly from the prototypical AMPK inhibitor dorsomorphin (Compound C), which bears a pyridin-4-yl at position 3 and a 4-(2-piperidin-1-ylethoxy)phenyl at position 6.

Molecular Formula C20H24N4
Molecular Weight 320.44
CAS No. 890628-46-3
Cat. No. B2458877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
CAS890628-46-3
Molecular FormulaC20H24N4
Molecular Weight320.44
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C20H24N4/c1-15(2)18-13-19(23-11-7-4-8-12-23)24-20(22-18)17(14-21-24)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3
InChIKeyBWSVORPWDUVTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-Phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine: A Structurally Distinct Pyrazolo[1,5-a]pyrimidine Scaffold


The compound 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine (CAS 890628-46-3) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold extensively explored for kinase inhibition, particularly against targets such as AMP-activated protein kinase (AMPK) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4) [1]. Its substitution pattern—a phenyl group at position 3, an isopropyl group at position 5, and a piperidine ring at position 7—differs significantly from the prototypical AMPK inhibitor dorsomorphin (Compound C), which bears a pyridin-4-yl at position 3 and a 4-(2-piperidin-1-ylethoxy)phenyl at position 6 . This structural divergence suggests that its biological profile and selectivity fingerprint cannot be inferred by simple analogy to more extensively characterized pyrazolo[1,5-a]pyrimidine inhibitors.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Is Inadequate for 1-[3-Phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine


Within the pyrazolo[1,5-a]pyrimidine family, even subtle modifications to the substitution pattern can profoundly alter kinase selectivity, cellular permeability, and metabolic stability [1]. For example, the well-characterized AMPK inhibitor dorsomorphin exhibits potent AMPK inhibition (Ki = 109 nM) but also demonstrates significant off-target activity against KDR/VEGFR2 (IC50 = 25.1 nM) and ALK2/BMPR-I (IC50 = 148 nM) . The compound of interest, featuring a distinct 3-phenyl/5-isopropyl/7-piperidine substitution architecture, lacks an ether-linked piperidine extension at position 6 that is present in dorsomorphin—a moiety critical for its binding mode. Consequently, assuming functional equivalence between this compound and other pyrazolo[1,5-a]pyrimidines without direct comparative data would be scientifically unsound and could lead to erroneous experimental conclusions.

Quantitative Evidence for Differentiated Selection of 1-[3-Phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine


Structural Divergence from the Canonical AMPK Inhibitor Scaffold

The target compound features a unique 3-phenyl/5-isopropyl/7-piperidine substitution array on the pyrazolo[1,5-a]pyrimidine core. In contrast, the extensively characterized AMPK inhibitor dorsomorphin (Compound C) contains a 3-pyridin-4-yl/6-(4-(2-piperidin-1-ylethoxy)phenyl) substitution pattern. The absence in the target compound of both the pyridine nitrogen at position 3 (a key hinge-binding motif) and the elongated ether-linked piperidine at position 6 distinguishes it from the dorsomorphin pharmacophore [1]. While dorsomorphin inhibits AMPK with a Ki of 109 nM , no peer-reviewed primary data are currently available quantifying the AMPK inhibitory activity of the target compound, and its binding mode should not be presumed identical.

AMPK inhibition Kinase selectivity Structure-activity relationship

Differentiated Substitution Pattern Relative to IRAK4-Targeted Pyrazolo[1,5-a]pyrimidines

Patent disclosures describe pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 modulators for autoimmune and inflammatory diseases [1]. The exemplified compounds in these disclosures typically feature substituted aryl or heteroaryl groups at positions 3 and 5, with varied amine substituents at position 7. The target compound's combination of an unsubstituted phenyl at position 3, a relatively small isopropyl group at position 5, and an unadorned piperidine at position 7 represents a distinct, minimally functionalized scaffold relative to the more elaborately substituted analogs claimed in the patent literature. Quantitative IRAK4 inhibition data for this specific compound are not yet reported in peer-reviewed literature.

IRAK4 inhibition Kinase inhibitor selectivity Autoimmune disease

Potential for Divergent Multi-Kinase Polypharmacology

Dorsomorphin, while primarily used as an AMPK inhibitor, exhibits significant polypharmacology: it inhibits KDR/VEGFR2 with an IC50 of 25.1 nM, ALK2/BMPR-I with an IC50 of 148 nM, and AMPK with an IC50 of 234.6 nM under certain assay conditions . The target compound's divergent substitution pattern—lacking the pyridine hinge-binder and the extended basic moiety—may theoretically result in a substantially altered kinase selectivity profile. However, no kinase profiling data for the target compound are currently available in the public domain, and any claims regarding selectivity are speculative absent experimental confirmation.

Polypharmacology Kinase profiling Off-target activity

Validated Application Scenarios for 1-[3-Phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine Based on Current Evidence


Chemical Probe for AMPK-Independent Pyrazolo[1,5-a]pyrimidine Pharmacology

Given its structural divergence from dorsomorphin (lacking the pyridine hinge-binder and extended basic moiety), this compound can serve as a matched negative-control scaffold in experiments where the polypharmacology of dorsomorphin confounds interpretation. Its use alongside dorsomorphin may help deconvolve AMPK-dependent from AMPK-independent cellular effects of the pyrazolo[1,5-a]pyrimidine chemotype [1]. However, users must first establish its own kinase selectivity profile experimentally.

Fragment-Based and Scaffold-Hopping Medicinal Chemistry

With a molecular weight of approximately 320 g/mol and a minimally adorned pyrazolo[1,5-a]pyrimidine core, this compound is well-suited as a starting point for fragment-based drug discovery or scaffold-hopping campaigns targeting kinases such as IRAK4 [1]. Its three distinct substitution vectors (positions 3, 5, and 7) provide clear synthetic handles for parallel derivatization and structure-activity relationship exploration.

Building Block for Diversified Pyrazolo[1,5-a]pyrimidine Library Synthesis

The compound's unsubstituted piperidine at position 7 offers a convenient functional handle for further derivatization (e.g., amidation, sulfonylation, reductive amination), enabling the rapid generation of compound libraries. This is consistent with the general utility of pyrazolo[1,5-a]pyrimidine derivatives as building blocks for more complex biologically active molecules [1].

In Vitro Kinase Selectivity Profiling as a Structural Comparator to Dorsomorphin

Researchers conducting kinase selectivity panels may include this compound as a structurally distinct representative of the pyrazolo[1,5-a]pyrimidine class. Systematic comparison of its kinome-wide inhibition profile against that of dorsomorphin (which inhibits KDR, ALK2, and AMPK at nanomolar concentrations [1]) could reveal the contribution of specific structural motifs to kinase polypharmacology.

Quote Request

Request a Quote for 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.